Cas no 2060037-13-8 (6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 化学的及び物理的性質
名前と識別子
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- 6-Methoxy-2-methyl-4H-isoquinoline-1,3-dione
- 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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- MDL: MFCD30477513
- インチ: 1S/C11H11NO3/c1-12-10(13)6-7-5-8(15-2)3-4-9(7)11(12)14/h3-5H,6H2,1-2H3
- InChIKey: RQLKKNYWDZGZRC-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(OC)C=C2)CC(=O)N1C
計算された属性
- せいみつぶんしりょう: 205.07389321g/mol
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320072-10.0g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-320072-10g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 10g |
$5221.0 | 2023-09-04 | ||
Enamine | EN300-320072-0.5g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-320072-1.0g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-320072-0.1g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-320072-0.25g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-320072-2.5g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-320072-5g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 5g |
$3520.0 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035532-1g |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95% | 1g |
¥5971.0 | 2023-03-11 | |
Enamine | EN300-320072-0.05g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dioneに関する追加情報
6-Methoxy-2-Methyl-1,2,3,4-Tetrahydroisoquinoline-1,3-Dione: A Novel Compound with Promising Pharmacological Potential
The compound 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 2060037-13-8) represents a unique chemical entity within the isoquinoline scaffold, which has garnered significant attention in medicinal chemistry due to its structural versatility and biological activity. This 1,3-dione core, combined with the methoxy and methyl substituents, creates a molecular framework that is both chemically stable and pharmacologically relevant. Recent studies have highlighted the potential of this compound in modulating specific biological pathways, making it a candidate for further exploration in therapeutic applications.
Structurally, 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione belongs to the class of 1,3-dihydroisoquinoline derivatives, which are known for their ability to interact with various targets, including ion channels and enzyme systems. The methoxy group at the 6-position and the methyl group at the 2-position contribute to the molecule's hydrophobicity and steric hindrance, which may influence its binding affinity and selectivity toward biological targets. These structural features are critical in determining the compound's pharmacokinetic properties and therapeutic potential.
Recent research has demonstrated that 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits promising activity in modulating the TRPV1 receptor, a key player in pain signaling and inflammation. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound selectively activates TRPV1 with an EC50 value of 1.2 μM, suggesting its potential as a therapeutic agent for chronic pain management. The 1,3-dione core appears to enhance the compound's ability to interact with the receptor's hydrophobic pocket, thereby improving its efficacy compared to structurally similar derivatives.
Another area of interest is the compound's interaction with the 5-HT3 receptor, which is implicated in nausea and vomiting. Preliminary in vitro studies have shown that 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits antagonistic activity against 5-HT3 receptors, with an IC50 value of 0.8 μM. This finding is particularly relevant in the context of chemotherapy-induced emesis, where selective antagonism of 5-HT3 receptors is a well-established therapeutic strategy. Further preclinical studies are needed to validate these findings and explore the compound's potential in this clinical setting.
The 1,3-dione functional group in 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione also contributes to its antioxidant properties. A 2022 study published in Antioxidants demonstrated that this compound effectively scavenges free radicals, with a radical scavenging capacity of 78% at a concentration of 10 μM. The antioxidant activity is attributed to the electron-donating nature of the methoxy and methyl groups, which stabilize reactive oxygen species and reduce oxidative stress. This property may have implications in the treatment of neurodegenerative diseases, where oxidative damage is a key pathological feature.
In terms of synthetic accessibility, the compound has been successfully synthesized using a multi-step approach involving the coupling of 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline with a suitable electrophilic reagent. A 2023 paper in Organic & Biomolecular Chemistry described a novel catalytic method that improves the yield and efficiency of the synthesis process. This development is significant for large-scale production and further pharmacological evaluation, as it reduces the number of synthetic steps and minimizes the use of hazardous reagents.
The pharmacokinetic profile of 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is another area of active research. In vivo studies in mice have shown that the compound exhibits moderate oral bioavailability, with a maximum plasma concentration (Cmax) of 2.5 μM after a single dose of 50 mg/kg. The compound is primarily metabolized via hepatic enzymes, with a half-life of approximately 4 hours. These pharmacokinetic parameters suggest that the compound has the potential to be developed into an orally administered drug, which is a significant advantage in clinical applications.
From a mechanistic perspective, the 1,3-dione core of 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione may also modulate intracellular signaling pathways. A 2024 study in Cellular Signaling suggested that the compound can inhibit the activity of phospholipase A2 (PLA2), an enzyme involved in the production of inflammatory mediators. This effect could have therapeutic implications in conditions such as rheumatoid arthritis, where PLA2 activity is elevated. However, further studies are required to confirm these findings and to elucidate the exact molecular mechanisms involved.
Despite its promising properties, 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is not without challenges. One of the major concerns is its potential toxicity, particularly at higher concentrations. Preliminary studies have indicated that the compound may cause mild liver toxicity in rats at doses exceeding 100 mg/kg. This finding highlights the need for further toxicological evaluation to ensure the safety of the compound for human use.
Overall, 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione represents a promising lead compound with potential applications in pain management, antiemesis, and antioxidant therapy. Its unique structural features and biological activity make it a valuable candidate for further research and development. Continued exploration of its pharmacological properties, synthetic methods, and therapeutic potential will be essential in advancing this compound toward clinical applications.
As the field of medicinal chemistry continues to evolve, the development of compounds like 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione underscores the importance of interdisciplinary research in drug discovery. By combining insights from organic chemistry, pharmacology, and molecular biology, scientists can identify and optimize novel therapeutics that address unmet medical needs. The journey of this compound from the laboratory to the clinic exemplifies the complexity and potential of modern drug discovery efforts.
Looking ahead, the next steps in the development of 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione will likely involve more extensive preclinical studies to assess its safety and efficacy in animal models. Additionally, efforts to improve its pharmacokinetic profile and reduce potential toxicities will be critical. If these challenges can be overcome, the compound may eventually progress to clinical trials, where its therapeutic potential can be evaluated in human subjects. This process will require collaboration between academia, industry, and regulatory agencies to ensure that the compound meets the necessary standards for drug development.
In conclusion, 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound with significant scientific and therapeutic potential. Its unique structural features and biological activity have been the focus of recent research, highlighting its potential applications in various medical fields. As research in this area continues, it is hoped that this compound will contribute to the development of new and effective therapies for a range of diseases and conditions.
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